molecular formula C10H10N2 B072811 3-Methyl-1-phenyl-1H-pyrazole CAS No. 1128-54-7

3-Methyl-1-phenyl-1H-pyrazole

Cat. No. B072811
CAS RN: 1128-54-7
M. Wt: 158.2 g/mol
InChI Key: RJXLUGSJEMSDPK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system . For instance, 3-Methyl-1-phenyl-1H-pyrazole can be synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl ring and a methyl group . The molecular weight is 158.1998 .


Chemical Reactions Analysis

3-Methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions. For example, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .


Physical And Chemical Properties Analysis

3-Methyl-1-phenyl-1H-pyrazole is a white crystal . It has a molecular weight of 158.1998 .

Scientific Research Applications

Results

Derivatives of 3-Methyl-1-phenyl-1H-pyrazole have shown promising results in preclinical studies. For instance, a synthesized pyrazole derivative demonstrated the ability to induce apoptosis in 4T1 cells, suggesting potential as an anticancer agent .

Agrochemistry

Results

Coordination Chemistry

Results

Drug Discovery

Results

Organometallic Chemistry

Results

Analytical Chemistry

Results

Nanotechnology

Methods of Application

The compound is involved in the preparation of nanocatalysts for synthesizing bis(pyrazol-5-ol) derivatives. These nanocatalysts are characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .

Results

The nanocatalysts have shown efficiency in solvent-free reactions, producing high yields in short reaction times. They also exhibit reusability with minimal loss of catalytic activity .

Environmental Science

Results

Bioanalysis

Results

Material Science

Results

Pharmaceutical Synthesis

Results

Chemical Sensing

Results

Antileishmanial and Antimalarial Activities

Methods of Application

Hydrazine-coupled pyrazoles were synthesized and their structures verified using techniques like elemental microanalysis, FTIR, and 1H NMR. The compounds were then tested in vitro against Leishmania aethiopica and in vivo against Plasmodium berghei infected mice .

Results

One of the compounds showed superior antipromastigote activity, significantly more active than standard drugs. Additionally, other derivatives demonstrated effective inhibition against Plasmodium berghei, with one compound achieving up to 90.4% suppression .

Synthesis of Pyrazole Derivatives

Application Summary

Methods of Application: Various methods for accessing the pyrazole moiety have been developed, including transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Results: These advancements in synthesis methods have expanded the repertoire of pyrazole derivatives, enabling the exploration of their properties for various applications .

Chemical Intermediate

Application Summary

Methods of Application: It is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest in further chemical syntheses .

Results: The process involves heating with phosphorus oxychloride at temperatures of 90-100°C, leading to the formation of the desired aldehyde .

Safety And Hazards

3-Methyl-1-phenyl-1H-pyrazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 3-Methyl-1-phenyl-1H-pyrazole research could involve exploring its potential applications in various fields of science, given the increasing popularity of pyrazoles . Additionally, new synthetic techniques and biological activity related to pyrazole derivatives could be investigated .

properties

IUPAC Name

3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLUGSJEMSDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150179
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-1H-pyrazole

CAS RN

1128-54-7
Record name 3-Methyl-1-phenyl-1H-pyrazole
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Record name 3-Methyl-1-phenyl-1H-pyrazole
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Record name 3-Methyl-1-phenylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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